The compound can be classified under the category of sulfanyl pyrazoles, which are known for their diverse biological activities, including antimicrobial and anticancer properties. It is often synthesized as part of research aimed at developing new therapeutic agents. The specific compound has been referenced in patent literature, indicating its potential utility in pharmaceutical applications .
The synthesis of 1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]sulfanyl}-N,N-dimethylformamide typically involves multi-step reactions. Here is a general outline of the synthetic route:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yields and purity. For example, reactions are often conducted under reflux conditions to ensure complete conversion of starting materials.
The molecular structure of 1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]sulfanyl}-N,N-dimethylformamide can be described as follows:
Computational studies may involve molecular modeling techniques to predict the three-dimensional conformation and electronic properties, which are crucial for understanding reactivity and interactions with biological targets.
The compound is involved in various chemical reactions that can be categorized as follows:
The mechanism of action for compounds like 1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]sulfanyl}-N,N-dimethylformamide often involves interaction with specific biological targets:
In vitro studies typically assess binding affinities and functional outcomes using techniques such as molecular docking simulations and enzyme assays.
The physical and chemical properties of 1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]sulfanyl}-N,N-dimethylformamide are significant for its application:
The potential applications of 1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]sulfanyl}-N,N-dimethylformamide include:
Pyrazole-based heterocycles constitute a privileged scaffold in drug discovery due to their versatile pharmacological profiles and structural adaptability. The pyrazole ring—a five-membered system with two adjacent nitrogen atoms—serves as a robust platform for designing bioactive molecules. Its capacity for regioselective substitution at the 1-, 3-, and 4-positions enables precise modulation of target interactions. For example, 1-phenylpyrazole derivatives frequently exhibit kinase inhibition, while 4-sulfanyl substitutions enhance antimicrobial activity [4] .
Molecular hybridization strategies leverage pyrazole’s compatibility with diverse pharmacophores. As demonstrated in , pyrazole-imidazole conjugates display enhanced antibacterial efficacy against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus) by overcoming conventional resistance mechanisms. Similarly, pyrazole-thiazolidinone hybrids (e.g., the compound EVT-12158676) exploit pyrazole’s role in DNA gyrase inhibition, achieving MIC values of 20–40 µM against multidrug-resistant S. aureus [4]. Table 1 summarizes key bioactivities of pyrazole hybrids:
Table 1: Bioactive Pyrazole Hybrids and Their Pharmacological Profiles
Hybrid Structure | Target Pathogen/Enzyme | Activity | Reference |
---|---|---|---|
Pyrazole-imidazole conjugates | ESKAPE pathogens | Overcome β-lactam resistance | |
Pyrazole-thiazolidinones | DNA gyrase (S. aureus) | MIC: 20–40 µM | [4] |
Nitroimidazole-pyrrole | E. coli, S. aureus | Moderate activity |
The scaffold’s metabolic stability and oral bioavailability further underpin its utility. Pyrazole-containing drugs (e.g., celecoxib) clinically validate this moiety as a cornerstone of rational drug design [4].
Fluorine incorporation profoundly influences the physicochemical and pharmacological properties of drug candidates. The 2-fluorophenyl group in "1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]sulfanyl}-N,N-dimethylformamide" exemplifies strategic fluorination, where fluorine’s high electronegativity (3.98 Pauling scale) and small atomic radius (1.47 Å) enable:
Structure–Activity Relationship (SAR) studies highlight the critical role of fluorine positioning. For instance, 2-fluorophenyl analogs exhibit superior target affinity over meta- or para-substituted isomers due to reduced steric clash with hydrophobic enzyme pockets [9]. In the subject compound, the ortho-fluorine atom likely enhances interactions with ATP-binding sites in kinases or microbial enzymes. This aligns with FDA-approved drugs like alpelisib, where a trifluoromethylpyridine group amplifies PI3K inhibition by 6-fold compared to non-fluorinated analogs .
The sulfanyl (–S–) linker and dimethylformamide (–N(Me)₂) terminus critically define the subject compound’s reactivity and solubility:
Metabolic vulnerability: Susceptibility to oxidation may generate sulfoxide/sulfone metabolites with altered activity .
Dimethylformamide (DMF) group: The –N(Me)C(=O)H terminus contributes:
Table 2 contrasts these groups’ roles:
Table 2: Functional Group Contributions to Molecular Properties
Group | Key Properties | Biological Impact |
---|---|---|
Sulfanyl (–S–) | Polarizability: HighConformation: Flexible | Enhances target adaptabilityModerate metabolic liability |
DMF (–N(Me)₂) | H-bonding: Acceptor/DonorSolubility: High | Improves bioavailabilitySupports protein binding |
Quantum mechanical calculations (e.g., electrostatic potential maps) confirm the DMF group’s dual role in solvation and target engagement, making it indispensable for intracellular drug delivery [1] .
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0